4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(prop-2-yn-1-yl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form boronic acids or alcohols.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Phenols, quinones.
Reduction: Boronic acids, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boron source in cross-coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boron moiety to the target molecule. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane is unique due to its alkyne functional group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C15H19BO2 |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-ynylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h1,8-11H,7H2,2-5H3 |
InChI Key |
NQJSABBPXQNAAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.